molecular formula C10H14FNO B3283583 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol CAS No. 769916-90-7

2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol

Cat. No. B3283583
CAS RN: 769916-90-7
M. Wt: 183.22 g/mol
InChI Key: QCLVWJDMUDVXCM-UHFFFAOYSA-N
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Description

“2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of fluorinated compounds, such as “this compound”, has been a topic of interest in the field of chemistry . Enzymatic methods have been used for the synthesis of fluorinated compounds, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources found .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Nucleophilic Displacement Reactions : This compound is involved in nucleophilic displacement reactions in aromatic systems. For instance, Brewis et al. (1974) studied the kinetics of reactions of substituted α-halogenopyridines with anilines in ethanol, which is relevant to understanding the behavior of compounds like 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol in chemical synthesis (Brewis et al., 1974).

Fluorinated Compounds in Crystal Structure Studies

  • Structural Analysis of Fluorinated Compounds : Burns and Hagaman (1993) examined the crystal structures of monofluorinated small molecules, including structures similar to this compound. This research is crucial for understanding the molecular geometry and potential applications of such compounds (Burns & Hagaman, 1993).

Synthesis and Modification of Related Compounds

  • Synthetic Processes : The synthesis of related compounds, such as benzyl alcohol and its analogs, through biotransformation has been studied by Liu et al. (2020). This research highlights efficient methods for producing substances akin to this compound (Liu et al., 2020).

  • Phase-Transfer Catalysis : The synthesis of 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, a compound related to this compound, demonstrates the utility of phase-transfer catalysis in producing complex fluorinated molecules (Qin, 2012).

Biochemical Applications

  • Study of Receptor Response : The modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, related to this compound, has been shown to alter sympathomimetic activity. Lands et al. (1967) provided insights into the differentiation of β-receptor types, which is significant for understanding the biochemical applications of similar compounds (Lands et al., 1967).

Mechanism of Action

The mechanism of action of “2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol” is not specified in the sources found .

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-3-(trifluoromethyl)benzylamine”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause severe skin burns and eye damage .

Future Directions

The future directions for “2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol” are not specified in the sources found .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLVWJDMUDVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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